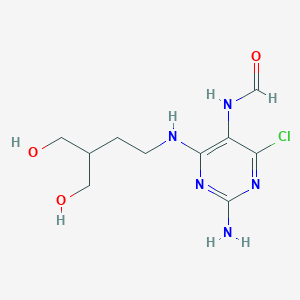

N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide

Description

This compound is a pyrimidine derivative with a molecular formula of C₁₀H₁₅ClN₆O₃ and a molecular weight of 302.72 g/mol (calculated from and ). It serves as a critical intermediate in synthesizing Famciclovir, a prodrug of penciclovir used to treat herpesvirus infections . The structure features:

- A pyrimidine core substituted with amino (NH₂), chloro (Cl), and formamide (CONH₂) groups at positions 2, 4, and 5, respectively.

- A 4-hydroxy-3-(hydroxymethyl)butyl side chain at position 6, which enhances antiviral activity by mimicking natural nucleosides .

Its synthesis involves coupling 4-amino-2-hydroxymethyl-1-butanol with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, followed by dechlorination and acetylation steps to yield Famciclovir .

Properties

Molecular Formula |

C10H16ClN5O3 |

|---|---|

Molecular Weight |

289.72 g/mol |

IUPAC Name |

N-[2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl]formamide |

InChI |

InChI=1S/C10H16ClN5O3/c11-8-7(14-5-19)9(16-10(12)15-8)13-2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H,14,19)(H3,12,13,15,16) |

InChI Key |

DSUQWJUPNBHWQS-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC1=C(C(=NC(=N1)N)Cl)NC=O)C(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide typically involves multi-step organic synthesis. One common approach is to start with a pyrimidine derivative and introduce the amino, chloro, and hydroxy groups through a series of substitution and addition reactions. For example, the introduction of the chloro group can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines. The hydroxy group can be added through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ammonia, primary and secondary amines, thiols.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of amines from the formamide group.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used as a lead compound for drug discovery and development.

Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent or an antimicrobial agent. It can be used in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The presence of multiple functional groups allows it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Famciclovir Precursors and Analogues

Key Differences :

Cyclopentene-Substituted Analogues

Structural Contrast :

Clofarabine-Related Compounds

Functional Comparison :

- The fluorinated sugar moiety in Clofarabine derivatives enhances resistance to enzymatic degradation compared to the target compound’s hydroxybutyl chain .

Biological Activity

N-(2-amino-4-chloro-6-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide is a complex organic compound with significant biological activity, particularly as an antiviral agent. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN6O2. It features a pyrimidine ring with various functional groups, including an amino group and a hydroxymethyl group, which contribute to its biological activity. The structural complexity allows for interaction with biological targets, particularly viral enzymes.

Antiviral Properties

Research indicates that this compound exhibits notable antiviral activity. Its structural similarity to nucleoside analogs positions it as a candidate for treating viral infections, including those caused by herpes viruses. The presence of the pyrimidine ring is crucial for its interaction with viral enzymes, potentially inhibiting their function.

The compound's mechanism of action may involve the inhibition of viral polymerases or other enzymes essential for viral replication. By mimicking the natural substrates of these enzymes, it can interfere with the viral life cycle, reducing the viral load in infected cells.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Pyrimidine Ring : Utilizing precursors such as 2-amino-pyrimidines.

- Substitution Reactions : Introducing the hydroxymethyl and formamide groups through nucleophilic substitution.

- Purification : Employing chromatography techniques to isolate the final product.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Efficacy : In vitro studies demonstrated that the compound significantly inhibited the replication of herpes simplex virus (HSV), showcasing its potential as an antiviral agent.

- Selectivity and Toxicity : Comparative studies with other antiviral agents revealed that this compound exhibited lower toxicity profiles, making it a promising candidate for further development.

Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antiviral Activity | Inhibition of HSV replication | |

| Mechanism of Action | Potential inhibition of viral polymerases | |

| Synthesis Method | Multi-step organic synthesis | |

| Toxicity Profile | Lower toxicity compared to other antivirals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.